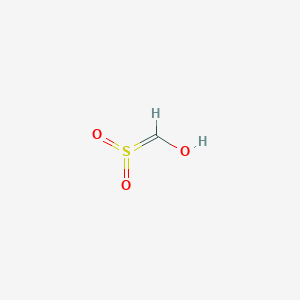
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is an organic compound with a complex structure characterized by the presence of ester functional groups and multiple alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The diacid precursor can be synthesized through a series of steps starting from commercially available starting materials, involving aldol condensation, reduction, and subsequent functional group transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding diacid, while reduction with lithium aluminum hydride would produce the corresponding diol.
Applications De Recherche Scientifique
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of stereochemically rich compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate exerts its effects depends on the context of its application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of the corresponding diacid and alcohol. The molecular targets and pathways involved can vary, but generally, the compound interacts with enzymes or other proteins that recognize ester functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (3R,4R)-3,4-dimethylhexanedioate
- Dimethyl (3R,4R)-3,4-diethylhexanedioate
- Dimethyl (3R,4R)-3,4-dipropylhexanedioate
Uniqueness
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is unique due to its specific stereochemistry and the presence of isopropyl groups, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Numéro CAS |
921210-61-9 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-9(2)11(7-13(15)17-5)12(10(3)4)8-14(16)18-6/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 |
Clé InChI |
YEJKZWPKEQOIOP-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)[C@@H](CC(=O)OC)[C@H](CC(=O)OC)C(C)C |
SMILES canonique |
CC(C)C(CC(=O)OC)C(CC(=O)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

